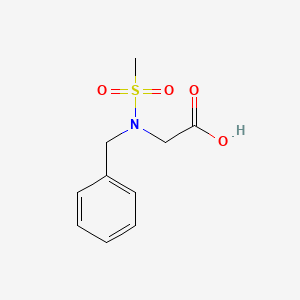

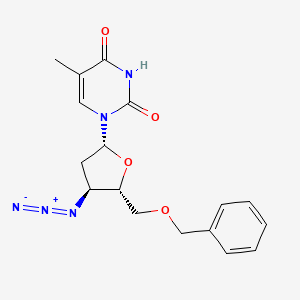

3'-Azido-5'-O-benzyl-3'-deoxythymidine

Overview

Description

3’-Azido-5’-O-benzyl-3’-deoxythymidine is a potent antiviral compound that has found a variety of applications in biomedical research and clinical practice. Originally developed in the 1960s as a potential cancer therapy, its dramatic antiretroviral activity led to its subsequent approval by the FDA in 1987 for the treatment of HIV/AIDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-benzyl-3’-deoxythymidine typically involves multiple steps, starting from thymidine. The key steps include the protection of the hydroxyl groups, azidation of the 3’-position, and benzylation of the 5’-position. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production methods for 3’-Azido-5’-O-benzyl-3’-deoxythymidine are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-O-benzyl-3’-deoxythymidine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of 3’-Azido-5’-O-benzyl-3’-deoxythymidine, which can have different biological activities and properties .

Scientific Research Applications

3’-Azido-5’-O-benzyl-3’-deoxythymidine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.

Medicine: It is a key component in antiretroviral therapy for HIV/AIDS.

Industry: It is used in the production of antiviral drugs and as a research reagent

Mechanism of Action

The mechanism of action of 3’-Azido-5’-O-benzyl-3’-deoxythymidine involves its incorporation into viral DNA during replication. The azido group at the 3’-position prevents the formation of phosphodiester linkages, thereby terminating the growing DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

3’-Azido-3’-deoxythymidine: Another potent antiviral compound with similar mechanisms of action.

2’,3’-Dideoxycytidine: Used in antiretroviral therapy but with different pharmacokinetic properties.

Lamivudine: Another nucleoside analog used in combination therapies for HIV/AIDS.

Uniqueness

3’-Azido-5’-O-benzyl-3’-deoxythymidine is unique due to its specific structural modifications, which enhance its antiviral activity and pharmacokinetic properties. The benzyl group at the 5’-position increases its lipophilicity, improving its cellular uptake and distribution .

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-11-8-22(17(24)19-16(11)23)15-7-13(20-21-18)14(26-15)10-25-9-12-5-3-2-4-6-12/h2-6,8,13-15H,7,9-10H2,1H3,(H,19,23,24)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGONCMFUCIXRLO-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153274 | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121456-55-1 | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121456551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B1267811.png)

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)